3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a quinazoline-2,4-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione typically involves the reaction of 2,5-difluoroaniline with phosgene or its derivatives to form the corresponding isocyanate. This intermediate is then reacted with anthranilic acid to yield the desired quinazoline-2,4-dione structure. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents on the phenyl ring.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl or aryl halides. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline-2,4-dione derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazoline compounds.
Scientific Research Applications
3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in the development of sensors and electronic devices.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione include:
2,3-Difluorophenol: A compound with two fluorine atoms on the phenyl ring, used in the synthesis of various fluorinated derivatives.
2,5-Difluorophenylboronic acid: A boronic acid derivative with applications in organic synthesis and materials science.
2,5-Difluorophenylacetonitrile: A nitrile compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(2,5-Difluoro-phenyl)-1H-quinazoline-2,4-dione is unique due to its quinazoline-2,4-dione core structure, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H8F2N2O2 |
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Molecular Weight |
274.22 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H8F2N2O2/c15-8-5-6-10(16)12(7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) |
InChI Key |
ZXIPUOOICYDBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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